(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(naphthalen-1-yl)butanamide
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Overview
Description
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring, a butanamide backbone, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the naphthalene derivative and the butanamide backbone. The key steps include:
Formation of the Naphthalene Derivative: This involves the functionalization of naphthalene to introduce the necessary substituents.
Synthesis of the Butanamide Backbone: This step involves the formation of the butanamide structure through amide bond formation.
Coupling Reactions: The final step involves coupling the naphthalene derivative with the butanamide backbone under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and butanamide analogs, such as:
Uniqueness
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(naphthalen-1-ylamino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C18H20N4O4/c1-12(21-22-18(26)17(25)19-9-10-23)11-16(24)20-15-8-4-6-13-5-2-3-7-14(13)15/h2-8,23H,9-11H2,1H3,(H,19,25)(H,20,24)(H,22,26)/b21-12+ |
InChI Key |
UGFOAQQJFUJKFE-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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